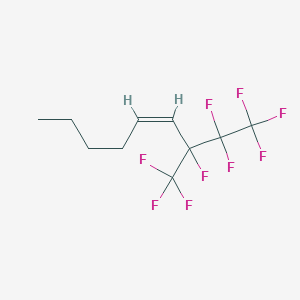
(Z)-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene is a fluorinated organic compound with unique chemical properties. Fluorinated compounds are of great interest in various fields such as organic and medicinal chemistry, biochemistry, and material science due to their unique chemical properties and biological activity .
Preparation Methods
The synthesis of (Z)-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene typically involves fluorination reactions. One common method is the use of triethylamine trihydrofluoride (Et3N·3HF) as a fluorinating reagent. This reagent is less corrosive than anhydrous hydrogen fluoride and can be used in ordinary borosilicate glassware . The reaction conditions often involve refluxing the substrate with Et3N·3HF in a suitable solvent such as acetonitrile .
Chemical Reactions Analysis
(Z)-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions under specific conditions, although detailed studies on these reactions are limited.
Scientific Research Applications
(Z)-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: Fluorinated compounds are often used in drug design and development due to their ability to enhance the metabolic stability and bioavailability of pharmaceuticals.
Mechanism of Action
The mechanism by which (Z)-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene exerts its effects is primarily through its interactions with other molecules. The presence of multiple fluorine atoms can significantly alter the electronic properties of the compound, making it highly reactive in certain chemical environments . The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
(Z)-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene can be compared with other fluorinated alkenes such as:
- 1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)propene
- 1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)butene
These compounds share similar fluorination patterns but differ in the length of the carbon chain and the position of the double bond. The unique structure of this compound provides distinct reactivity and properties that can be advantageous in specific applications .
Properties
Molecular Formula |
C10H11F9 |
|---|---|
Molecular Weight |
302.18 g/mol |
IUPAC Name |
(Z)-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene |
InChI |
InChI=1S/C10H11F9/c1-2-3-4-5-6-7(11,9(14,15)16)8(12,13)10(17,18)19/h5-6H,2-4H2,1H3/b6-5- |
InChI Key |
DBIHZZJBLFPWSQ-WAYWQWQTSA-N |
Isomeric SMILES |
CCCC/C=C\C(C(C(F)(F)F)(F)F)(C(F)(F)F)F |
Canonical SMILES |
CCCCC=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


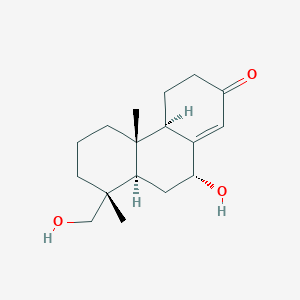
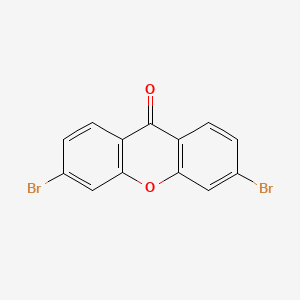
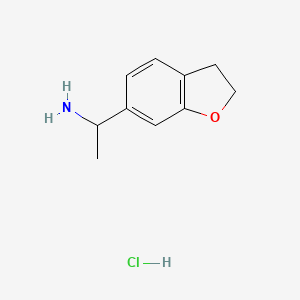
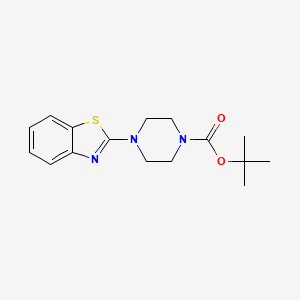
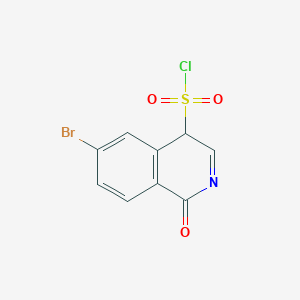
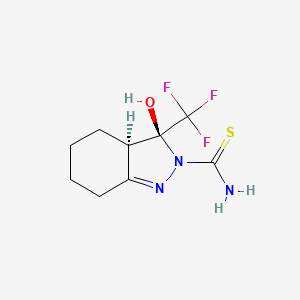
![methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B15130897.png)

![tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride](/img/structure/B15130910.png)
![(2S)-2-[[4-[Bis[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic Acid](/img/structure/B15130911.png)
![L-Ornithinamide, L-arginyl-N-[5-[[(2S)-4-amino-2-[(1H-indol-3-ylacetyl)amino]-1,4-dioxobutyl]amino]pentyl]-(9CI)](/img/structure/B15130938.png)
![1-Piperazinecarboxylic acid, 4-[4-(2-methoxy-2-oxoethyl)-5-methyl-2-thiazolyl]-, 1,1-dimethylethyl ester](/img/structure/B15130939.png)
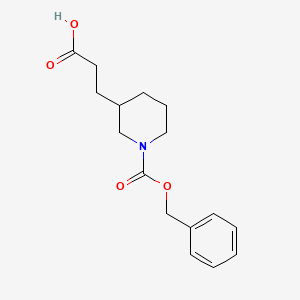
![5-Phenylindeno[2,1-b]carbazol-7(5H)-one](/img/structure/B15130946.png)
